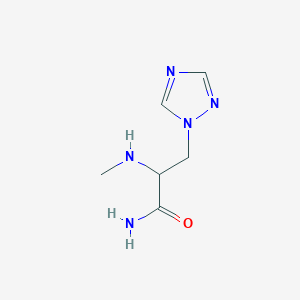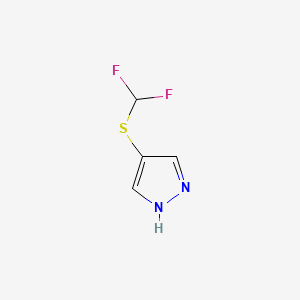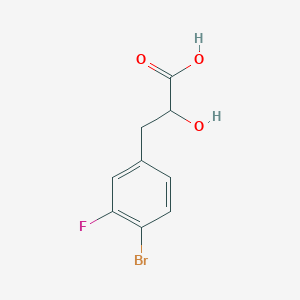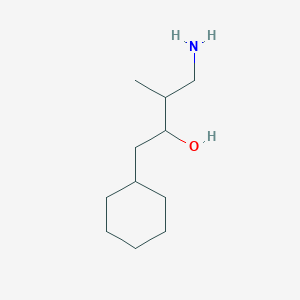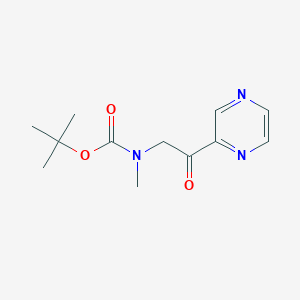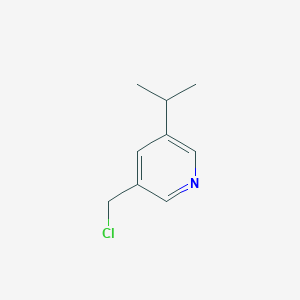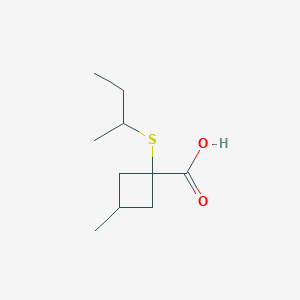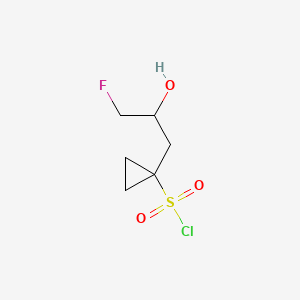
1-(3-Fluoro-2-hydroxypropyl)cyclopropane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluoro-2-hydroxypropyl)cyclopropane-1-sulfonyl chloride is a unique organofluorine compound characterized by the presence of a cyclopropane ring, a sulfonyl chloride group, and a fluorinated hydroxypropyl side chain
Métodos De Preparación
The synthesis of 1-(3-Fluoro-2-hydroxypropyl)cyclopropane-1-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the Fluorinated Hydroxypropyl Group: The fluorinated hydroxypropyl group can be introduced via nucleophilic substitution reactions, where a fluorinated alcohol reacts with an appropriate leaving group.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
1-(3-Fluoro-2-hydroxypropyl)cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Oxidation and Reduction: The hydroxy group can undergo oxidation to form ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Ring-Opening Reactions: The cyclopropane ring can be opened under acidic or basic conditions, leading to the formation of linear or branched products.
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents such as potassium permanganate, and reducing agents like lithium aluminum hydride.
Aplicaciones Científicas De Investigación
1-(3-Fluoro-2-hydroxypropyl)cyclopropane-1-sulfonyl chloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules, particularly in the development of fluorinated compounds with enhanced stability and bioactivity.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions, owing to its unique structural features.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 1-(3-Fluoro-2-hydroxypropyl)cyclopropane-1-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The fluorinated hydroxypropyl group enhances the compound’s binding affinity and specificity, while the cyclopropane ring provides structural rigidity.
Comparación Con Compuestos Similares
1-(3-Fluoro-2-hydroxypropyl)cyclopropane-1-sulfonyl chloride can be compared with other sulfonyl chlorides and fluorinated compounds:
Sulfonyl Chlorides: Compared to other sulfonyl chlorides, this compound exhibits enhanced reactivity and stability due to the presence of the fluorinated hydroxypropyl group.
Fluorinated Compounds: Similar to other fluorinated compounds, it demonstrates improved metabolic stability and lipophilicity, making it a valuable tool in drug design.
Similar compounds include:
- 1-(2-Hydroxyethyl)cyclopropane-1-sulfonyl chloride
- 1-(3-Fluoropropyl)cyclopropane-1-sulfonyl chloride
- 1-(3-Chloro-2-hydroxypropyl)cyclopropane-1-sulfonyl chloride
Propiedades
Fórmula molecular |
C6H10ClFO3S |
|---|---|
Peso molecular |
216.66 g/mol |
Nombre IUPAC |
1-(3-fluoro-2-hydroxypropyl)cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C6H10ClFO3S/c7-12(10,11)6(1-2-6)3-5(9)4-8/h5,9H,1-4H2 |
Clave InChI |
XZLIROOLMLJWQW-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CC(CF)O)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2S,4R)-4-(hydroxymethyl)azetidin-2-yl]methanol; trifluoroacetic acid](/img/structure/B13630574.png)
![[5-(2-methoxy-4-methylphenyl)-1H-pyrazol-3-yl]methanamine](/img/structure/B13630590.png)


